6-Amino-2,4-dimethylnicotinaldehyde

Description

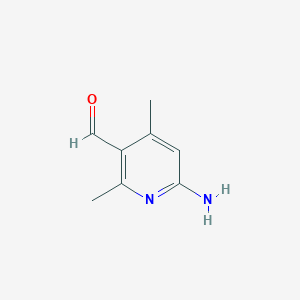

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-amino-2,4-dimethylpyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-5-3-8(9)10-6(2)7(5)4-11/h3-4H,1-2H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFHCLBQWDMRPAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1C=O)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational Aspects and Research Trajectories of 6 Amino 2,4 Dimethylnicotinaldehyde

Overview of Substituted Nicotinaldehydes in Contemporary Organic Chemistry

Substituted nicotinaldehydes, which are derivatives of pyridine-3-carbaldehyde, represent a significant class of compounds in modern organic chemistry. google.comwikipedia.org The pyridine (B92270) ring is a fundamental heterocyclic structure found in a vast number of bioactive molecules, including pharmaceuticals, agrochemicals, and vitamins. wikipedia.org Nicotinaldehydes serve as crucial intermediates or building blocks for synthesizing more complex, high-value-added products. google.com Their utility is particularly noted in the development of fungicides, insecticides, and herbicides, as well as highly active pharmaceutical substances. google.com

Positional Isomerism and Structural Analogs of 6-Amino-2,4-dimethylnicotinaldehyde

Positional isomerism is a key concept in understanding the chemical diversity of substituted pyridines. The parent compound, pyridinaldehyde, exists in three isomeric forms depending on the position of the formyl group (CHO) on the pyridine ring. wikipedia.org

Table 1: Positional Isomers of Pyridinaldehyde An interactive data table based on the data in the text.

| Isomer Name | Position of Aldehyde | Chemical Formula |

| Pyridine-2-carbaldehyde | Position 2 | C₆H₅NO |

| Pyridine-3-carbaldehyde (Nicotinaldehyde) | Position 3 | C₆H₅NO |

| Pyridine-4-carbaldehyde | Position 4 | C₆H₅NO |

For the specific compound This compound , positional isomers would involve different arrangements of the amino, methyl, and aldehyde substituents on the pyridine core.

Structural analogs are compounds that have a similar chemical structure. Several structural analogs of this compound have been reported in scientific literature, highlighting the chemical space explored around this scaffold. These analogs often substitute the methyl groups with other functionalities or alter the substitution pattern. A notable example is 6-Amino-2-chloronicotinaldehyde , which replaces the methyl group at position 2 with a chlorine atom. bldpharm.com Other related amino-substituted pyridine aldehydes have also been synthesized and studied. nih.gov

Table 2: Selected Structural Analogs of this compound An interactive data table based on the data in the text.

| Compound Name | Key Structural Difference | Reference |

| 6-Amino-2-chloronicotinaldehyde | Chlorine at position 2 instead of a methyl group. | bldpharm.com |

| 3-Aminopyridine-2-carboxaldehyde | Aldehyde at position 2; amino at position 3; no methyl groups. | nih.gov |

| 3-Amino-4-methylpyridine-2-carboxaldehyde | Aldehyde at position 2; amino at position 3; one methyl group at position 4. | nih.gov |

| 6-Chloronicotinaldehyde | Chlorine at position 6; no amino or methyl groups. | nih.gov |

Historical Context and Evolution of Research on Amino-Substituted Pyridine Aldehydes

The study of pyridine derivatives has a rich history, with the first major synthesis being the Hantzsch pyridine synthesis described in 1881. wikipedia.org However, focused research on specific functionalized derivatives like amino-substituted pyridine aldehydes appeared much later. Early methods for preparing pyridine aldehydes often involved multi-step, classical procedures. For instance, 3-pyridine aldehyde (nicotinaldehyde) was historically prepared through methods like the interaction of 3-aminomethylpyridine with hexamethylenetetramine or the reduction of 3-cyanopyridine. google.com

The synthesis of pyridine aldehydes bearing an amino group presented additional challenges. A notable study from 1980 detailed the synthesis of various substituted pyridine-2-carboxaldehyde thiosemicarbazones, for which the key intermediates were amino-substituted pyridine aldehydes. nih.gov The synthetic route involved the oxidation of nitropicolines (nitro-methyl-pyridines) using selenium dioxide to form the corresponding nitro-substituted aldehydes. These nitro-aldehydes were then catalytically hydrogenated to yield the desired amino-pyridine aldehydes, such as 3-aminopyridine-2-carboxaldehyde. nih.gov This work demonstrates a strategic approach developed during that era to introduce the sensitive amino and aldehyde functionalities onto the pyridine ring.

The evolution of this field has seen a move towards more versatile and efficient synthetic strategies. Organocatalyzed reactions, for example, have been developed for the practical synthesis of substituted pyridines from readily available starting materials like enamines and unsaturated aldehydes. acs.org The continued interest in these compounds stems from their potential applications, as demonstrated by the investigation of amino-derivatives of pyridine-2-carboxaldehyde thiosemicarbazones for their biological activity. nih.gov The development of synthetic methods for related heterocyclic systems, such as o-aminopyrimidine aldehydes, also progressed during this period, indicating a broader interest in amino-aldehydes as precursors to fused heterocyclic systems. researchgate.net

Chemical Reactivity and Transformative Chemistry of 6 Amino 2,4 Dimethylnicotinaldehyde

Reactions Involving the Aldehyde Functionality

The aldehyde group at the 3-position of the pyridine (B92270) ring is a primary site of reactivity, readily undergoing nucleophilic addition and condensation reactions, as well as selective oxidation and reduction.

Nucleophilic Addition and Condensation Reactions

The electrophilic carbon atom of the formyl group is susceptible to attack by various nucleophiles. This reactivity is fundamental to the construction of larger molecular frameworks.

Knoevenagel Condensation: The Knoevenagel condensation is a widely employed reaction for forming new carbon-carbon bonds. mdpi.com It involves the reaction of an aldehyde or ketone with an active hydrogen compound, catalyzed by a weak base. mdpi.com In the context of 6-Amino-2,4-dimethylnicotinaldehyde, this reaction provides a pathway to α,β-unsaturated carbonyl compounds, which are versatile intermediates in their own right. The reaction proceeds through a nucleophilic addition of the active methylene (B1212753) compound to the aldehyde, followed by a dehydration step. mdpi.comwikipedia.org The general mechanism involves the deprotonation of the active methylene compound by a base to form a carbanion, which then attacks the carbonyl carbon of the aldehyde. Subsequent protonation and elimination of a water molecule yield the final product. acs.org

Wittig Reaction: The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones. nih.govnih.gov This reaction utilizes a phosphonium (B103445) ylide, also known as a Wittig reagent, to convert the carbonyl group into a double bond with a high degree of regioselectivity. nih.gov The reaction of this compound with a Wittig reagent would proceed through the formation of a betaine (B1666868) intermediate, which then collapses to an oxaphosphetane. This four-membered ring subsequently fragments to yield the desired alkene and triphenylphosphine (B44618) oxide. nih.gov The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide; unstabilized ylides typically lead to (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes.

| Reaction | Reagents | Product Type | Key Features |

| Knoevenagel Condensation | Active methylene compound, weak base (e.g., piperidine, pyridine) | α,β-Unsaturated compound | C-C bond formation, followed by dehydration mdpi.comwikipedia.org |

| Wittig Reaction | Phosphonium ylide (Wittig reagent) | Alkene | Regiospecific C=C bond formation nih.govnih.gov |

Selective Oxidation and Reduction Pathways of the Formyl Group

The aldehyde functionality can be selectively oxidized to a carboxylic acid or reduced to a primary alcohol, providing access to other important classes of compounds.

Selective Oxidation: The formyl group of this compound can be oxidized to the corresponding carboxylic acid, 6-amino-2,4-dimethylnicotinic acid. A variety of oxidizing agents can be employed for this transformation. Mild oxidizing agents are preferred to avoid unwanted side reactions with the amino group or the pyridine ring. Reagents such as Tollens' reagent (ammoniacal silver nitrate) are known to selectively oxidize aldehydes without affecting other functional groups like alcohols. Other methods for the oxidation of aldehydes to carboxylic acids include the use of potassium permanganate, chromic acid, or newer methods involving reagents like sodium perborate (B1237305) in acetic acid.

Selective Reduction: The aldehyde can be selectively reduced to the corresponding primary alcohol, (6-amino-2,4-dimethylpyridin-3-yl)methanol. This transformation is typically achieved using hydride reducing agents. Sodium borohydride (B1222165) (NaBH4) is a mild reducing agent that is highly effective for the reduction of aldehydes and ketones to alcohols. It is generally unreactive towards other functional groups like esters, amides, and nitro groups, making it a chemoselective choice. For instance, sodium borohydride in the presence of Ni(PPh3)4 can reduce nitro compounds, but in its standard form, it is selective for carbonyls. Another mild reducing agent, sodium cyanoborohydride (NaBH3CN), is even more selective and is often used in reductive amination reactions. Lithium aluminum hydride (LiAlH4) is a much stronger reducing agent and would also effectively reduce the aldehyde, but its lower selectivity might lead to the reduction of other functional groups if present.

| Transformation | Reagent(s) | Product | Selectivity |

| Oxidation | Tollens' reagent, KMnO4, CrO3, Sodium perborate | 6-Amino-2,4-dimethylnicotinic acid | Mild conditions are crucial to prevent over-oxidation or side reactions. |

| Reduction | Sodium borohydride (NaBH4), Sodium cyanoborohydride (NaBH3CN) | (6-Amino-2,4-dimethylpyridin-3-yl)methanol | High selectivity for the aldehyde group over other reducible functionalities. |

Transformations at the Amino Group

The primary amino group at the 6-position is a key nucleophilic center, enabling a variety of derivatization and cyclization reactions.

Derivatization via Acylation, Alkylation, and Sulfonylation

The nucleophilic nature of the amino group allows for its reaction with various electrophiles to form a range of derivatives.

Acylation: The amino group can be readily acylated using acylating agents such as acyl chlorides or acid anhydrides in the presence of a base. This reaction introduces an acyl group onto the nitrogen atom, forming an amide. The acylation of aminopyridines can proceed either directly at the exocyclic amino group or, in some cases, via an initial N-acylation of the pyridine ring nitrogen followed by an intramolecular rearrangement. For 2- and 3-aminopyridines, direct acylation at the amino nitrogen is generally the favored pathway.

Alkylation: Alkylation of the amino group can be achieved using alkyl halides. However, the pyridine ring nitrogen is also a potential site for alkylation, which can lead to the formation of pyridinium (B92312) salts. The regioselectivity of alkylation can be influenced by the reaction conditions and the structure of the aminopyridine. In some cases, to achieve selective N-alkylation of the amino group, a protecting group strategy might be necessary. Alternatively, direct alkylation of aminopyridines has been achieved using various catalytic systems.

Sulfonylation: The amino group can be sulfonylated with sulfonyl chlorides in the presence of a base like pyridine to yield sulfonamides. This reaction is a common method for the synthesis of N-heteroaryl substituted benzene (B151609) sulfonamides. Similar to acylation, the reaction conditions can influence the outcome, and in some cases, double sulfonylation has been observed.

Participation in Cyclization Reactions to Form Fused Heterocycles

One of the most significant applications of this compound is its use as a precursor for the synthesis of fused heterocyclic systems, particularly pyrido[2,3-d]pyrimidines. These compounds are of considerable interest due to their diverse biological activities.

The reaction of this compound with compounds containing a reactive methylene group adjacent to a nitrile, such as malononitrile, or with reagents like urea (B33335), thiourea (B124793), or guanidine (B92328), leads to the formation of the fused pyrimidine (B1678525) ring. The general mechanism involves an initial condensation reaction between the aldehyde and the active methylene compound or the amino group of the reagent, followed by an intramolecular cyclization and subsequent aromatization.

For example, the condensation of 6-aminonicotinaldehydes with urea or thiourea provides a direct route to pyrido[2,3-d]pyrimidin-4(3H)-ones and their thio-analogs. Similarly, reaction with guanidine leads to the formation of 2-aminopyrido[2,3-d]pyrimidines. These cyclocondensation reactions are often carried out in the presence of a base or an acid catalyst and can be influenced by the reaction conditions and the substituents on the pyridine ring. The synthesis of various substituted pyrido[2,3-d]pyrimidines has been reported through the reaction of 6-aminouracil (B15529) derivatives with α,β-unsaturated ketones, which proceeds via a Michael addition followed by cyclization.

Reactivity of the Pyridine Core and Methyl Substituents

The pyridine ring itself, being an electron-deficient aromatic system, exhibits characteristic reactivity. The presence of both an activating amino group and deactivating aldehyde group, along with two methyl groups, creates a complex reactivity pattern.

Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene. The nitrogen atom withdraws electron density from the ring, making it less nucleophilic. Furthermore, under acidic conditions typically used for electrophilic substitution, the pyridine nitrogen is protonated, further deactivating the ring. However, the strongly activating amino group at the 6-position can direct electrophiles to the ortho and para positions (C5 and C3, respectively). The position of substitution will be influenced by the interplay of the directing effects of the amino, aldehyde, and methyl groups.

Reactivity of Methyl Substituents: The methyl groups on the pyridine ring can also undergo reactions, primarily oxidation. The oxidation of methylpyridines to the corresponding carboxylic acids is a known transformation. This can be achieved using various oxidizing agents, although the conditions need to be carefully controlled to avoid over-oxidation or degradation of the ring. For instance, the oxidation of methyl aromatics can be promoted by systems like 4-N,N-dimethylaminopyridine (DMAP) in combination with other reagents.

Electrophilic and Nucleophilic Aromatic Substitution Considerations

The pyridine ring, while aromatic, is generally less reactive towards electrophilic aromatic substitution (EAS) than benzene due to the electron-withdrawing nature of the nitrogen atom. However, the substituents on the this compound ring significantly modulate this inherent reactivity.

The amino group at the 6-position is a powerful activating group and directs incoming electrophiles to the ortho and para positions. Conversely, the aldehyde group at the 3-position is a deactivating group and a meta-director. The methyl groups at the 2- and 4-positions are weakly activating and also ortho- and para-directing. The net effect of these competing influences determines the regioselectivity of electrophilic substitution. Given the strong activating nature of the amino group, electrophilic attack is most likely to occur at the position ortho or para to it that is least sterically hindered and not deactivated. In this case, the 5-position is the most probable site for electrophilic attack, being ortho to the strongly activating amino group and not unfavorably influenced by the aldehyde.

Nucleophilic aromatic substitution (SNAr) on an aromatic ring typically requires the presence of strong electron-withdrawing groups and a good leaving group. nih.gov Aromatic rings are generally nucleophilic, but the presence of electron-withdrawing substituents can render them susceptible to nucleophilic attack. nih.gov In this compound, the aldehyde group does provide some electron-withdrawing character. However, the presence of the strongly electron-donating amino group and the two methyl groups increases the electron density of the ring, making it less susceptible to nucleophilic attack. Therefore, nucleophilic aromatic substitution is generally not a favored reaction pathway for this molecule unless a suitable leaving group is present at an activated position.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position | Activating/Deactivating Influence | Predicted Outcome |

| 5 | Activated by ortho-amino and ortho-methyl; meta to aldehyde | Most Favorable |

| 3 | Aldehyde position | Unlikely |

| 2, 4, 6 | Substituted | Not available |

This table represents predicted outcomes based on general principles of electrophilic aromatic substitution.

Side-Chain Modifications of Alkyl Groups

The two methyl groups at positions 2 and 4 on the pyridine ring are potential sites for chemical modification. These "benzylic-like" positions can undergo a variety of reactions, including oxidation and halogenation, under appropriate conditions.

Oxidation of the methyl groups to carboxylic acids can be achieved using strong oxidizing agents. Selective oxidation of one methyl group over the other would be challenging and would likely depend on the specific reaction conditions and the electronic environment of each methyl group.

Free-radical halogenation of the methyl groups is also a plausible transformation. This would typically involve the use of N-bromosuccinimide (NBS) or a similar reagent under UV irradiation or with a radical initiator. The resulting halomethyl groups can then serve as handles for further synthetic transformations, such as nucleophilic substitution to introduce other functional groups.

The aldehyde group at the 3-position is also a site for a variety of chemical transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in condensation reactions.

Table 2: Potential Side-Chain Modifications of this compound

| Functional Group | Reagents and Conditions | Potential Product |

| Methyl Groups | Strong oxidizing agent (e.g., KMnO₄) | Carboxylic Acid |

| Methyl Groups | N-Bromosuccinimide (NBS), UV light | Bromomethyl derivative |

| Aldehyde Group | Oxidizing agent (e.g., Ag₂O) | Carboxylic Acid |

| Aldehyde Group | Reducing agent (e.g., NaBH₄) | Alcohol |

This table outlines potential transformations based on standard organic synthesis methodologies.

Spectroscopic and Structural Analysis of this compound Remains Elusive

A comprehensive review of available scientific literature and chemical databases reveals a significant gap in the detailed spectroscopic and structural characterization of the chemical compound This compound . Despite its documented existence, with a registered CAS number of 179555-36-3, specific experimental data from advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are not publicly accessible.

This absence of information prevents a thorough analysis of its molecular structure and properties as outlined in the requested advanced spectroscopic and structural characterization. Consequently, the detailed discussion on its ¹H NMR, ¹³C NMR, and 2D NMR for structural elucidation, as well as High-Resolution Mass Spectrometry (HRMS) for exact mass determination and tandem mass spectrometry (MS/MS) for fragmentation analysis, cannot be provided at this time.

While general principles of these analytical techniques are well-established for the characterization of organic molecules, their specific application to this compound requires experimental data that is not currently available in the public domain. Scientific advancement in the synthesis and analysis of this compound would be necessary to populate these areas of knowledge.

Advanced Spectroscopic and Structural Characterization of 6 Amino 2,4 Dimethylnicotinaldehyde and Its Derivatives

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups within a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a unique fingerprint based on the molecule's functional groups. For a compound like 6-Amino-2,4-dimethylnicotinaldehyde, one would anticipate characteristic absorption bands corresponding to the N-H stretching vibrations of the primary amine group, C-H stretching of the methyl and aldehyde groups, the C=O stretching of the aldehyde, and various vibrations associated with the pyridine (B92270) ring structure. However, specific experimental IR spectral data for this compound, including precise wavenumber values and intensities for these functional groups, are not available in the reviewed literature.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. It relies on the inelastic scattering of monochromatic light, revealing vibrational modes that involve a change in the molecule's polarizability. For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the pyridine ring and the C-C backbone, which are often weak in IR spectra. As with IR spectroscopy, there is no published experimental Raman data for this specific compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Vis spectroscopy investigates the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The absorption maxima (λmax) provide insights into the extent of conjugation and the types of electronic transitions (e.g., π→π, n→π) occurring. The pyridine ring, amino group, and aldehyde group in this compound form a conjugated system, which is expected to result in characteristic UV-Vis absorption bands. The position and intensity of these bands would be sensitive to the electronic environment and solvent polarity. A detailed analysis of its electronic transitions and the effects of conjugation remains speculative without experimental UV-Vis spectra.

Computational Chemistry and Theoretical Investigations of 6 Amino 2,4 Dimethylnicotinaldehyde

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure Determination

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. For 6-Amino-2,4-dimethylnicotinaldehyde, DFT calculations, particularly using hybrid functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), are employed to determine its optimized molecular geometry. nih.govnih.gov These calculations yield crucial information about bond lengths, bond angles, and dihedral angles, which define the three-dimensional arrangement of the atoms in the molecule.

The electronic structure is further elucidated by analyzing the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

The distribution of electron density can be visualized using molecular electrostatic potential (MESP) maps, which highlight the electron-rich and electron-deficient regions of the molecule. researchgate.net These maps are useful for predicting sites susceptible to electrophilic and nucleophilic attack.

Table 1: Representative Data from DFT Calculations on a Related Aminopyrimidine

| Parameter | Calculated Value |

| Optimized Geometry | |

| C-N (ring) bond length | ~1.34 Å |

| C-C (ring) bond length | ~1.39 Å |

| C-NH2 bond length | ~1.36 Å |

| Electronic Properties | |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | ~2.5 D |

| Note: This table is illustrative and based on data for a similar molecule, 2-amino-4,6-dimethyl pyrimidine (B1678525), as specific data for this compound is not available in the provided search results. The values are representative of what would be obtained from DFT calculations. |

Quantum Chemical Studies on Reaction Mechanisms and Transition States

Quantum chemical methods are instrumental in exploring the reaction mechanisms involving this compound. By mapping the potential energy surface of a reaction, researchers can identify the minimum energy pathways, locate transition states, and calculate activation energies. This information is critical for understanding the feasibility and kinetics of chemical transformations.

For instance, the reactivity of the aldehyde and amino groups in this compound can be investigated for various reactions, such as condensations or electrophilic substitutions. researchgate.net Computational studies can model the step-by-step process of these reactions, revealing the structures of intermediates and transition states. The calculation of reaction enthalpies and Gibbs free energies helps to determine the thermodynamic and kinetic favorability of different reaction pathways.

Prediction of Spectroscopic Properties (NMR, UV-Vis) through Theoretical Models

Theoretical models play a significant role in predicting and interpreting the spectroscopic properties of this compound.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for calculating the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of the molecule. The calculated chemical shifts, when compared with a reference compound like tetramethylsilane (B1202638) (TMS), can aid in the assignment of experimental NMR spectra.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.netresearchgate.net By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelength of maximum absorption (λmax) and the corresponding oscillator strengths. These theoretical spectra are invaluable for interpreting experimental UV-Vis data and understanding the electronic transitions responsible for the observed absorption bands, such as n→π* and π→π* transitions. mdpi.com

Table 2: Predicted Spectroscopic Data (Illustrative)

| Spectroscopic Technique | Predicted Parameter | Value |

| ¹H NMR | Chemical Shift (δ, ppm) | Aromatic protons: 7.0-8.5Methyl protons: 2.2-2.8Amino protons: 5.0-6.5 |

| ¹³C NMR | Chemical Shift (δ, ppm) | Aromatic carbons: 110-160Aldehyde carbon: ~190Methyl carbons: 15-25 |

| UV-Vis | λmax (nm) | ~280 (n→π)~350 (π→π) |

| Note: This table provides hypothetical predicted values for this compound based on typical ranges for similar structures. It is for illustrative purposes only, as specific calculated data for this compound was not found. |

Molecular Dynamics Simulations for Conformational Landscape Analysis

Molecular dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape and dynamic behavior of molecules over time. nih.govdntb.gov.ua For a flexible molecule like this compound, MD simulations can reveal the different accessible conformations and the transitions between them. By simulating the molecule in a solvent environment, typically water, a more realistic representation of its behavior in solution can be achieved.

The simulations are based on a force field, which is a set of parameters that describe the potential energy of the system as a function of the atomic coordinates. The trajectory generated by the MD simulation provides a wealth of information, including:

Conformational analysis: Identification of the most stable conformers and their relative populations.

Flexibility: Analysis of the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of atomic positions to identify rigid and flexible regions of the molecule.

Solvation effects: Understanding how the solvent influences the conformation and dynamics of the molecule.

Analysis of Intramolecular and Intermolecular Interactions (e.g., Hydrogen Bonding, Charge Transfer)

The non-covalent interactions within and between molecules of this compound are crucial for determining its physical properties and biological activity.

Hydrogen Bonding: The amino group of the molecule can act as a hydrogen bond donor, while the nitrogen atom in the pyridine (B92270) ring and the oxygen atom of the aldehyde group can act as hydrogen bond acceptors. nih.gov Computational methods can be used to identify and characterize these hydrogen bonds, including their geometry (bond length and angle) and strength. In the solid state, these hydrogen bonds can lead to the formation of specific packing arrangements.

Charge Transfer: Intramolecular charge transfer (ICT) is a phenomenon that can occur in molecules with both electron-donating (the amino group) and electron-withdrawing (the aldehyde and the pyridine ring) moieties. researchgate.net Upon photoexcitation, an electron can be transferred from the donor to the acceptor part of the molecule, leading to a charge-separated excited state. This process can have a significant impact on the photophysical properties of the molecule, such as its fluorescence. mdpi.com Theoretical calculations can quantify the extent of charge transfer in the ground and excited states and help to understand the factors that influence this process.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Amino-2,4-dimethylnicotinaldehyde, and what key reaction conditions influence yield?

- Methodological Answer : Synthesis typically begins with substituted pyridine precursors. For example, nucleophilic substitution reactions can introduce amino groups, while alkylation or methylation steps add dimethyl substituents. A common approach involves:

- Starting Material : 6-Chloronicotinaldehyde derivatives (e.g., as seen in for analogous compounds).

- Amination : Use of ammonia or methylamine under controlled pH and temperature (40–60°C) to introduce the amino group .

- Methylation : Dimethylation via alkyl halides or methylating agents (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) .

- Aldehyde Protection : Temporary protection of the aldehyde group (e.g., acetal formation) to prevent side reactions during substitution steps .

- Key Considerations : Solvent choice (e.g., DMF for polar aprotic conditions) and catalyst optimization (e.g., Pd catalysts for coupling reactions) significantly impact yield .

Q. How is the purity and structural integrity of this compound validated in academic research?

- Methodological Answer :

- Chromatography : HPLC (High-Performance Liquid Chromatography) with UV detection ensures purity (>98% as per ).

- Spectroscopy :

- ¹H/¹³C NMR : Confirms substitution patterns (e.g., dimethyl and amino proton environments) .

- FT-IR : Identifies functional groups (aldehyde C=O stretch ~1700 cm⁻¹; N-H bends for amino groups ~1600 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can reaction yields be optimized in multi-step syntheses involving sterically hindered intermediates?

- Methodological Answer :

- Catalyst Screening : Heterogeneous catalysts (e.g., silica-supported tetramethylguanidine in ) improve selectivity in congested environments.

- Microwave-Assisted Synthesis : Reduces reaction time and improves yield (e.g., 75°C under microwave irradiation vs. conventional heating) .

- Solvent-Free Conditions : Minimizes side reactions (e.g., as demonstrated in for similar amino-pyrano derivatives).

- Data-Driven Design : Use of DoE (Design of Experiments) to optimize parameters like temperature, catalyst loading, and stoichiometry .

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Steric Effects : The 2,4-dimethyl groups hinder nucleophilic attack at adjacent positions, directing reactivity to the aldehyde or para-amino group .

- Electronic Effects : The electron-donating amino group activates the pyridine ring for electrophilic substitutions, while the aldehyde serves as an electrophilic site for condensations (e.g., Knoevenagel reactions) .

- Comparative Studies : Analogous compounds (e.g., 6-Chloro-4-methoxynicotinaldehyde in ) show altered reactivity due to substituent electronegativity, providing benchmarks for mechanistic modeling.

Q. How do researchers address regioselectivity challenges in functionalizing this compound?

- Methodological Answer :

- Protecting Group Strategies : Selective protection of the aldehyde (e.g., as a thioacetal) allows targeted functionalization of the amino group .

- Directed Ortho-Metalation : Use of directing groups (e.g., dimethylamino) to control metal-catalyzed C-H activation sites .

- Computational Modeling : DFT (Density Functional Theory) calculations predict reactive sites based on frontier molecular orbitals (e.g., LUMO localization at the aldehyde group) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.